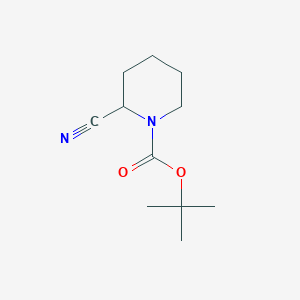

tert-Butyl 2-cyanopiperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 2-cyanopiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine-2-carbonitrile with di-tert-butyl dicarbonate in the presence of a base such as pyridine . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The cyano group facilitates nucleophilic substitutions, particularly in reactions with organometallic reagents. For example:

-

Grignard reagent addition : The compound reacts with Grignard reagents (e.g., methylmagnesium bromide) to form tertiary alcohols via nucleophilic attack on the nitrile carbon .

-

Anion formation : Deprotonation with strong bases (e.g., LDA) generates a resonance-stabilized nitrile anion, enabling alkylation or acylation .

Key data :

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Grignard addition | MeMgBr | Tertiary alcohol | 82% | THF, −78°C → rt |

| Alkylation | LDA + R-X | Alkylated nitrile | 75% | Dry THF, −40°C |

Cyclization and Ring-Opening Reactions

The compound participates in intramolecular cyclization under acidic or basic conditions:

-

Acid-mediated cyclization : Forms bicyclic amines via protonation of the nitrile, followed by intramolecular attack by the piperidine nitrogen.

-

Base-induced ring expansion : Reacts with epoxides under basic conditions to generate seven-membered azepane derivatives .

Mechanistic insight :

-

The tert-butyl group enhances solubility in nonpolar solvents, while the cyano group directs regioselectivity during cyclization.

a) Oxidation

The nitrile group resists oxidation, but the piperidine ring undergoes selective transformations:

-

N-Oxidation : Forms N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid).

-

C–H oxidation : Catalyzed by RuO₄ to yield ketone derivatives at the 4-position of the piperidine ring.

b) Reduction

Comparative reactivity :

| Reaction | Reagent | Product | Selectivity |

|---|---|---|---|

| N-Oxidation | mCPBA | Piperidine N-oxide | >95% |

| C–H Oxidation | RuO₄ | 4-Ketopiperidine | 80% |

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings:

-

Suzuki–Miyaura : Arylation at the nitrile position using arylboronic acids .

-

Buchwald–Hartwig : Forms C–N bonds with aryl halides under ligand-assisted catalysis .

Optimized protocol :

text1. Substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%) 2. Base: Cs₂CO₃ (2.0 equiv), solvent: dioxane 3. Temperature: 100°C, time: 12 h 4. Yield: 68–92%[8]

Stability and Degradation

The compound exhibits limited stability under harsh conditions:

-

Hydrolytic degradation : Half-life of ~10 hours in aqueous media at pH 7 .

-

Thermal decomposition : Begins at 160°C, forming tert-butanol and piperidine nitrile residues.

This compound’s versatility in nucleophilic, catalytic, and cross-coupling reactions makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and chiral catalysts. Its reactivity profile is enhanced by the synergistic effects of the cyano group and tert-butyl carbamate, enabling precise control over stereochemical outcomes .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

TB-CPC is primarily recognized for its role in the synthesis of novel drug candidates. Its structural characteristics make it a valuable building block in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Key Points:

- Drug Synthesis: TB-CPC serves as an intermediate in the synthesis of compounds that exhibit potent biological activity. For instance, it has been utilized in developing inhibitors for Bruton's tyrosine kinase (BTK), which is implicated in several cancers.

- Bioactivity Enhancement: The compound's unique molecular structure enhances the biological activity of synthesized drugs, making them more effective against specific targets .

Biological Research

In biological research, TB-CPC is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biomolecules enables researchers to elucidate complex biological pathways.

Applications:

- Enzyme Inhibition Studies: TB-CPC has been used to investigate enzyme inhibition mechanisms, particularly with kinases involved in signaling pathways relevant to cancer and other diseases .

- Biochemical Analysis: The compound interacts with proteases and kinases, influencing their activity and providing insights into their mechanisms of action.

Material Science

TB-CPC is also significant in material science, particularly in polymer formulations. Its incorporation into materials can enhance mechanical properties and thermal stability.

Benefits:

- Polymer Development: The compound can be used to create polymers with improved characteristics, making it suitable for applications in coatings and adhesives .

- Stability Enhancements: By modifying the chemical structure of polymers with TB-CPC, researchers can develop materials that withstand higher temperatures and mechanical stress.

Case Study 1: Development of BTK Inhibitors

A study demonstrated that TB-CPC was instrumental in synthesizing potent BTK inhibitors. These inhibitors showed high selectivity for BTK over similar kinases and were effective in cellular assays, indicating potential therapeutic applications in oncology .

Case Study 2: Enzyme Interaction Analysis

Research involving TB-CPC highlighted its role as a ligand for specific enzymes. The compound was shown to modulate the activity of kinases involved in critical signaling pathways, leading to significant implications for drug design targeting these pathways .

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-cyanopiperidine-1-carboxylate involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It interacts with molecular targets through its nitrile and tert-butyl groups, influencing the stereochemistry of the reaction products .

Comparación Con Compuestos Similares

- tert-Butyl 4-cyanopiperidine-1-carboxylate

- tert-Butyl 2-cyanopiperazine-1-carboxylate

Comparison: tert-Butyl 2-cyanopiperidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers higher enantiomeric purity and stability, making it a preferred choice in asymmetric synthesis .

Actividad Biológica

Introduction

Tert-butyl 2-cyanopiperidine-1-carboxylate (TBPC) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of TBPC, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 210.27 g/mol

- CAS Number : 153749-89-4

- Log P (octanol-water partition coefficient) : 1.78 to 2.53 (indicating moderate lipophilicity) .

Structural Features

TBPC contains a piperidine ring with a tert-butyl group and a cyano substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

TBPC has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation:

- Enzyme Inhibition : TBPC has shown promise as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation. For instance, modifications of similar compounds have demonstrated selective inhibition of protein kinase B (PKB), which plays a crucial role in cell survival and proliferation .

- Receptor Binding : The compound's structural analogs have been investigated for their binding affinities to receptors implicated in various diseases, including cancer and metabolic disorders. The cyano group is believed to enhance binding interactions with target proteins .

Anticancer Activity

Research indicates that TBPC and its analogs exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported that compounds with similar piperidine structures can inhibit tumor growth in vivo, demonstrating potential as anticancer agents .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 5.0 | PKB inhibition | |

| MCF-7 (Breast) | 3.5 | Apoptosis induction | |

| HeLa (Cervical) | 4.2 | Cell cycle arrest |

Anti-inflammatory Effects

Compounds structurally related to TBPC have demonstrated anti-inflammatory properties by inhibiting pathways involved in inflammation. These findings suggest that TBPC may also contribute to therapeutic strategies for inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of TBPC is essential for evaluating its therapeutic potential:

- Bioavailability : Preliminary studies suggest that TBPC may exhibit favorable bioavailability profiles due to its moderate lipophilicity.

- Metabolism : The compound does not appear to significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions .

Case Studies

- In Vivo Efficacy : A study involving xenograft models demonstrated that TBPC derivatives could significantly reduce tumor size compared to control groups, suggesting effective systemic delivery and action against cancer cells .

- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses in animal models, supporting the safety of TBPC for further development .

Propiedades

IUPAC Name |

tert-butyl 2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJZBMOVZIKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373534 | |

| Record name | N-Boc-2-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153749-89-4 | |

| Record name | N-Boc-2-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BOC-PIPERIDINE-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.